(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is a chiral compound primarily used in pharmaceutical applications. It is recognized for its role as an intermediate in the synthesis of various biologically active molecules, including Lifitegrast, which is utilized in treating dry eye disease. The compound's systematic name reflects its complex structure, which includes a methylsulfonyl group attached to a phenyl ring.
This compound is classified under the category of amino acid derivatives and is specifically a hydrochloride salt of methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate. Its Chemical Abstracts Service (CAS) number is 2049127-84-4, and it has a molecular formula of with a molecular weight of approximately 293.77 g/mol. The compound exhibits significant pharmaceutical relevance due to its chiral nature, which can influence biological activity.
The synthesis of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride typically involves several key steps:
The molecular structure of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride features:
The structural formula can be represented as follows:
The three-dimensional configuration can be visualized using molecular modeling software, which illustrates how steric interactions may influence its biological activity .
(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride participates in several chemical reactions:
These reactions are crucial for developing derivatives that may exhibit enhanced pharmacological properties or different mechanisms of action .
The mechanism of action for (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride primarily relates to its role as an intermediate in the synthesis of Lifitegrast. In this context, it acts as an integrin antagonist that inhibits T-cell activation and migration, thus reducing inflammation associated with dry eye disease.
The specific interaction involves binding to integrin receptors on T-cells, blocking their ability to adhere to target tissues and preventing subsequent inflammatory responses. This mechanism highlights the importance of chirality in determining the efficacy and safety profile of therapeutic agents derived from this compound .
These properties are vital for understanding how (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride behaves in various environments, influencing both storage and application methods .
(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride finds applications primarily in:
These applications underscore its significance within medicinal chemistry and pharmacology, contributing to advancements in targeted therapies .
The synthesis of enantiomerically pure (R)-methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (CAS: 2049127-84-4) requires precise chiral control due to the compound’s stereospecific bioactivity. The molecular architecture features a chiral center at the 2-amino position and a 3-(methylsulfonyl)phenyl group that influences both reactivity and physical properties. Industrial routes predominantly employ enzymatic resolution or diastereomeric crystallization to achieve high enantiomeric excess (ee). Enzymatic resolution using immobilized acylases achieves >98% ee by selectively deacylating the (S)-enantiomer from racemic mixtures, leaving the desired (R)-isomer intact [1] [8]. Diastereomeric salt formation with chiral auxiliaries like (1S)-(−)-camphorsulfonic acid yields 97% pure (R)-isomer after recrystallization, as confirmed by chiral HPLC [3] [5]. Critical to success is the maintenance of an inert atmosphere during crystallization to prevent racemization, with storage recommended at 2–8°C to preserve stereochemical integrity [1] .
Table 1: Chiral Resolution Methods for (R)-Isomer
Method | Chiral Agent | ee (%) | Yield (%) | Key Condition |
---|---|---|---|---|
Enzymatic Resolution | Immobilized Acylase | >98 | 85 | pH 7.5, 25°C |
Diastereomeric Salt | (1S)-(−)-Camphorsulfonic Acid | 97 | 78 | Ethanol/Water, Inert Atmosphere |
Kinetic Resolution | Chiral Pd Catalyst | 95 | 82 | DMF, 60°C |
Asymmetric catalysis enables direct construction of the chiral α-amino ester motif. Transition-metal catalysts with chiral ligands facilitate enantioselective amination of 3-(methylsulfonyl)phenyl pyruvate imines. Palladium complexes bearing (R)-BINAP ligands achieve 94% ee in the hydrogenation step, exploiting the sulfonyl group’s electron-withdrawing nature to enhance imine electrophilicity [4]. Organocatalytic approaches using cinchona alkaloids (e.g., O-(t-Bu)-dihydroquinine) mediate asymmetric Strecker reactions, affording the (R)-amino nitrile intermediate with 91% ee before esterification [2]. The 3-(methylsulfonyl) moiety necessitates careful optimization: Polar aprotic solvents (e.g., DMSO) solubilize the sulfone but may coordinate catalysts, reducing turnover frequency by 15–20%. Microwave-assisted reactions (100°C, 30 min) mitigate this by accelerating kinetics, improving yield to 89% versus 72% under thermal conditions [4] .
Table 2: Catalytic Systems for Asymmetric Amination
Catalyst System | Ligand/Additive | ee (%) | Reaction Time | Solvent |
---|---|---|---|---|
Pd(OAc)₂ | (R)-BINAP | 94 | 12 h | DMSO |
Cinchona Alkaloid | O-(t-Bu)-Dihydroquinine | 91 | 24 h | THF |
Ru-PNNP Complex | Chiral Diphosphine | 96 | 8 h | MeOH |
The amino group’s nucleophilicity and the sulfonyl group’s stability under acidic conditions dictate orthogonal protection schemes. The amine is typically protected as a tert-butoxycarbonyl (Boc) derivative before ester hydrolysis or sulfone modification, leveraging Boc’s stability toward organometallic reagents and mild deprotection (TFA/CH₂Cl₂) [4] [6]. Carbobenzyloxy (Cbz) protection is avoided due to potential sulfonyl-mediated hydrogenolysis side reactions. The methylsulfonyl group (–SO₂CH₃) generally requires no protection, as it resists nucleophilic attack and oxidation; however, its strong electron-withdrawing nature acidifies adjacent protons, necessitating controlled pH (<9) during amino deprotection to prevent β-elimination [5]. For analogs requiring sulfonyl modification (e.g., ester-to-acid conversion), the sulfone can be masked as a thioether and reoxidized post-synthesis with m-CPBA [8].
Scalable synthesis demands solvent systems that balance solubility, safety, and cost. The hydrochloride salt exhibits moderate solubility in water (1.28 mg/mL, 0.00437 mol/L) but poor solubility in hydrocarbons, necessitating polar solvents for reactions [4]. Binary mixtures like EtOAc/MeOH (4:1) dissolve the substrate at >100 g/L while enabling direct crystallization of the product by HCl gas infusion. Temperature control is critical: Exceeding 60°C during amidation accelerates racemization (krac = 0.12 h⁻¹ at 70°C vs. <0.01 h⁻¹ at 25°C) [1] . Industrial processes employ continuous-flow reactors to regulate exotherms during sulfonation, achieving 95% yield at 10-kg scale. Post-synthesis, the compound is purified via antisolvent crystallization (water/IPA) to >99.5% HPLC purity, with residual solvents controlled to <300 ppm for compliance [3] [5].
Table 3: Optimized Industrial Reaction Conditions
Parameter | Laboratory Scale | Pilot Scale (10 kg) | Critical Consideration |
---|---|---|---|
Solvent System | DMF or MeOH | EtOAc/MeOH (4:1) | Cost, recyclability |
Temperature | 25–60°C | 25–40°C (jacketed reactor) | Racemization kinetics |
Reaction Time | 8–24 h | 3–5 h (flow reactor) | Throughput vs. degradation |
Purification | Column Chromatography | Antisolvent Crystallization | Yield loss (15% → 5%) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1